molecular formula C23H18F3N5O2 B2827008 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1351611-52-3

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2827008
M. Wt: 453.425
InChI Key: SFCHRUWJPAETEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety And Hazards

The specific safety and hazards of this compound are not mentioned in the available resources. However, it is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use1.


Future Directions

The compound finds applications in various fields including drug discovery, material science, and synthesis of complex organic molecules1. Its unique properties make it a versatile chemical compound used in scientific research1. However, the specific future directions of this compound are not mentioned in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, please refer to the original papers and resources.


properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O2/c1-30-19(11-18(28-30)14-6-3-2-4-7-14)22(32)31-12-16(13-31)21-27-20(29-33-21)15-8-5-9-17(10-15)23(24,25)26/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCHRUWJPAETEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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